2-chloro-5-trifluoromethanesulfonylpyridine

Physical organic chemistry Medicinal chemistry Substituent effects

2-Chloro-5-trifluoromethanesulfonylpyridine (CAS 2091447-89-9, molecular formula C₆H₃ClF₃NO₂S, molecular weight 245.61 Da) is a heteroaromatic building block featuring a chlorine atom at the pyridine 2-position and a strongly electron-withdrawing trifluoromethanesulfonyl (SO₂CF₃) group at the 5-position. The SO₂CF₃ group exerts an exceptionally high Hammett σₚ constant of approximately 1.35—roughly 2.5× the value of a trifluoromethyl group (σₚ ≈ 0.54)—dramatically depleting electron density from the pyridine ring and altering both its reactivity and physicochemical properties.

Molecular Formula C6H3ClF3NO2S
Molecular Weight 245.61 g/mol
CAS No. 2091447-89-9
Cat. No. B6601120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-trifluoromethanesulfonylpyridine
CAS2091447-89-9
Molecular FormulaC6H3ClF3NO2S
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)C(F)(F)F)Cl
InChIInChI=1S/C6H3ClF3NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H
InChIKeyLVSPRHJCTLEFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-trifluoromethanesulfonylpyridine CAS 2091447-89-9: Core Physicochemical and Structural Profile for Procurement Specification


2-Chloro-5-trifluoromethanesulfonylpyridine (CAS 2091447-89-9, molecular formula C₆H₃ClF₃NO₂S, molecular weight 245.61 Da) is a heteroaromatic building block featuring a chlorine atom at the pyridine 2-position and a strongly electron-withdrawing trifluoromethanesulfonyl (SO₂CF₃) group at the 5-position . The SO₂CF₃ group exerts an exceptionally high Hammett σₚ constant of approximately 1.35—roughly 2.5× the value of a trifluoromethyl group (σₚ ≈ 0.54)—dramatically depleting electron density from the pyridine ring and altering both its reactivity and physicochemical properties . Vendors such as Leyan supply this compound at 98% purity (Product No. 1961663), and the structure is confirmed by SMILES notation O=S(=O)(c1ccc(Cl)nc1)C(F)(F)F .

Why 2-Chloro-5-trifluoromethanesulfonylpyridine Cannot Be Replaced by Generic Trifluoromethyl or Bromo Analogs in Demanding Synthetic Programs


Trifluoromethanesulfonyl (SO₂CF₃)-substituted pyridines are not functionally interchangeable with their trifluoromethyl (CF₃) or halogen-only counterparts. The SO₂CF₃ group provides an electron-withdrawing strength that is approximately 2.5× greater than CF₃ (Hammett σₚ ≈ 1.35 vs. ≈ 0.54), directly impacting nucleophilic aromatic substitution rates, cross-coupling reactivity, and biological target engagement . Substitution with the bromo analog 2-bromo-5-trifluoromethanesulfonylpyridine (CAS 1935229-98-3) introduces a more labile C2 leaving group (Br) that, while useful for certain Pd-catalyzed couplings, reduces chemoselectivity in multi-step sequences and often leads to premature consumption of the C2 position before the sulfonyl handle is utilized . The chloro substituent in the target compound provides a balanced reactivity profile—sufficient for nucleophilic displacement yet orthogonal enough to be carried through multiple synthetic steps without undesired side reactions. The quantitative evidence below establishes these differentiation points with direct comparator data.

Quantitative Differentiation Evidence for 2-Chloro-5-trifluoromethanesulfonylpyridine: Head-to-Head and Cross-Study Comparator Data


Electron-Withdrawing Strength: Hammett σₚ of SO₂CF₃ vs. CF₃ and Halogen Substituents

The trifluoromethanesulfonyl (SO₂CF₃) group at the 5-position of the target compound exhibits a Hammett σₚ constant of approximately 1.35, compared to σₚ ≈ 0.54 for the commonly used CF₃ group found in analogs such as 2-chloro-5-trifluoromethylpyridine (CAS 69045-79-0). This represents a 2.5× greater electron-withdrawing capacity, translating to an approximately 150% increase in effective electron depletion from the pyridine ring . In contrast, the chloro substituent alone exerts a σₚ of only 0.23 [1].

Physical organic chemistry Medicinal chemistry Substituent effects

Chemoselective Reactivity in Suzuki–Miyaura Cross-Coupling: Chloro vs. Bromo Leaving Group Ranking

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the reactivity order of leaving groups on heteroaryl substrates is established as –Br > –OSO₂F > –Cl [1]. The 2-chloro substituent in the target compound occupies the least reactive rank in this hierarchy (rate approximately 10× slower than –Br under identical Pd(PPh₃)₄ conditions), enabling the SO₂CF₃ group to be functionalized via orthogonal desulfonylative coupling without competing consumption of the C2 position. The bromo analog 2-bromo-5-trifluoromethanesulfonylpyridine (CAS 1935229-98-3) shows approximately 10× faster oxidative addition at C2, leading to competitive consumption in multi-step sequences that require sequential functionalization [1].

Synthetic methodology Cross-coupling Chemoselectivity

Nucleophilic Aromatic Substitution Reactivity: Activation by SO₂CF₃ vs. CF₃ on the Pyridine Ring

The activating effect of electron-withdrawing groups on 2-chloropyridine toward nucleophilic aromatic substitution (SNAr) with amines has been systematically compared. In reactions of 2-chloropyridine derivatives with secondary cyclic amines, 2-chloro-5-trifluoromethylpyridine (CF₃ analog) shows a markedly enhanced SNAr rate relative to unsubstituted 2-chloropyridine [1]. Extending this trend using established linear free-energy relationships (log k/k₀ = ρσ), the approximately 2.5× greater σₚ of SO₂CF₃ (1.35) compared to CF₃ (0.54) predicts an SNAr rate acceleration of approximately 4–10× under identical conditions—depending on the specific amine nucleophile and solvent system [1][2]. While direct kinetic data for the target compound are not available in the open literature, this class-level inference is grounded in well-established Hammett ρ values for SNAr reactions of 2-chloropyridines (ρ ≈ 2–4) [2].

Nucleophilic aromatic substitution SNAr reactivity Heterocyclic chemistry

Biological Selectivity Profile: Sulfonylpyridine Class Activity Against Chlamydia trachomatis vs. Broad-Spectrum Bacteria

Sulfonylpyridine-based compounds—the structural class to which the target compound belongs as a core building block—have demonstrated selective bactericidal activity against Chlamydia trachomatis with no impact on Staphylococcus aureus or Escherichia coli strains in standardized MIC assays [1]. The most active sulfonylpyridine derivative (compound 20) showed synergistic activity with azithromycin at subinhibitory concentrations and eradicated Chlamydia in a 3D infection model, while showing no mammalian cytotoxicity [1]. This selectivity contrasts with broad-spectrum pyridine antimicrobials that indiscriminately target both Gram-positive and Gram-negative species. While the target compound is a synthetic intermediate rather than a final bioactive molecule, its SO₂CF₃ substitution pattern provides the critical electron-deficient aromatic core necessary for the selective anti-chlamydial pharmacophore identified in this SAR series [2].

Anti-chlamydial Selective antibacterial Sulfonylpyridine SAR

Optimal Deployment Scenarios for 2-Chloro-5-trifluoromethanesulfonylpyridine in Medicinal Chemistry and Agrochemical Synthesis


Selective Anti-Chlamydial Drug Discovery: Construction of Sulfonylpyridine Pharmacophore Cores

The target compound serves as the direct precursor for constructing the sulfonylpyridine pharmacophore essential for selective anti-chlamydial activity. As demonstrated by Seleem et al. (2022), sulfonylpyridine derivatives exhibit bactericidal activity against Chlamydia trachomatis with selectivity over common Gram-positive and Gram-negative species, showing no mammalian cytotoxicity and synergistic action with azithromycin [1]. The SO₂CF₃ group provides the requisite electron deficiency at the pyridine 5-position that defines this pharmacophore; replacement with weaker electron-withdrawing groups (e.g., CF₃) abolishes selectivity in the published SAR [2].

Stepwise Chemoselective Synthesis: Orthogonal Functionalization of C2–Cl and C5–SO₂CF₃ Handles

The divergent reactivity ranking (–Br > –OSO₂F > –Cl) established by Zhang et al. (2016) enables the design of synthetic routes where the C5–SO₂CF₃ group undergoes Ni-catalyzed desulfonylative coupling first, preserving the C2–Cl for subsequent palladium-catalyzed amination or etherification [3]. This orthogonal reactivity is not accessible with the bromo analog (2-bromo-5-trifluoromethanesulfonylpyridine), where the more reactive C2–Br competes with—and often outpaces—desired functionalization at C5, complicating purification and reducing overall yields in multi-step sequences.

Kinase Inhibitor Scaffold Development: ITK and PI3K Pathway Targeting

Sulfonylpyridine-based inhibitors have demonstrated sub-nanomolar affinity against Interleukin-2 inducible T-cell kinase (ITK) with selectivity over Lck kinase, as shown in the co-crystal structure PDB 4QD6 [4]. The methanesulfonyl pyridine derivative CK-3 has also been shown to simultaneously block PI3K/AKT/mTOR and MAPK/ERK pathways, suppressing hepatocellular carcinoma proliferation in vitro and in vivo [5]. The target compound's SO₂CF₃ group provides enhanced hydrogen-bond acceptor capacity at the kinase hinge region compared to CF₃ analogs, a property that directly contributes to the sub-nanomolar binding observed with this scaffold class.

Agrochemical Intermediate: Preparation of Sulfonyl Carbamate Herbicides and Pesticides

The target compound is structurally positioned for elaboration into pyridinylsulfonyl carbamates—a class of intermediates used in the synthesis of agrichemicals. Patent literature (Ishihara Sangyo Kaisha, 1994) describes the reaction of halogenosulfonyl-substituted pyridines with carbamic acid ester salts to produce these intermediates [6]. The combination of the C2–Cl leaving group with the C5–SO₂CF₃ electron-withdrawing group provides a uniquely activated scaffold for this transformation, offering faster reaction rates and higher conversion than CF₃-substituted analogs based on the relative SNAr activation predicted by Hammett analysis.

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